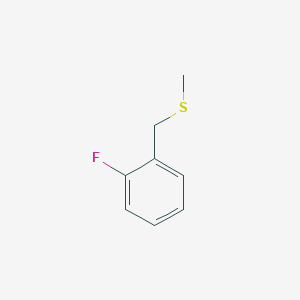

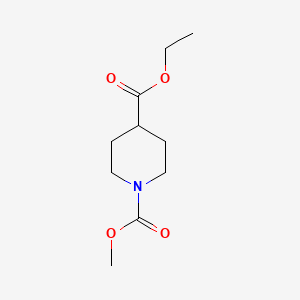

![molecular formula C16H16FN3OS B2962644 N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049371-70-1](/img/structure/B2962644.png)

N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[2,1-b]thiazole derivatives are a class of heterocyclic compounds that have been studied for their potential biological activities . They consist of a fused, planar aromatic heterocyclic system containing four heteroatoms with a bridgehead nitrogen atom .

Synthesis Analysis

Imidazo[2,1-b]thiazole derivatives can be synthesized through various methods. One such method involves asymmetric Mannich reactions of imidazo[2,1-b]thiazole-derived nucleophiles with (SS)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine . The yields from these reactions can be reasonably good (55%–79%) and exceptionally high stereoselectivity (>99 : 1 dr) can be achieved .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a fused, planar aromatic heterocyclic system consisting of four heteroatoms with a bridgehead nitrogen atom .Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions. For instance, asymmetric Mannich reactions of imidazo[2,1-b]thiazole-derived nucleophiles with (SS)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine have been reported .Applications De Recherche Scientifique

Anticancer Activity

One of the primary applications of N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide derivatives is in the field of cancer research. Studies have synthesized and evaluated novel analogs of this compound for their potent anticancer properties. For instance, Karki et al. (2011) synthesized various analogues and evaluated their biological activity against leukemia cells. The study found that certain derivatives exhibited strong cytotoxicity, indicating potential as chemotherapeutic agents (Karki et al., 2011). Similarly, Abdel‐Maksoud et al. (2019) designed a new series of imidazo[2,1-b]thiazole compounds, demonstrating cytotoxic activity against colon cancer and melanoma cell lines, with some derivatives showing superior activity compared to sorafenib, a known cancer drug (Abdel‐Maksoud et al., 2019).

Antihypertensive and Vasodilatory Effects

Beyond its anticancer applications, derivatives of N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide have been explored for their potential antihypertensive effects. Carini et al. (1991) discovered a series of nonpeptide angiotensin II receptor antagonists, demonstrating potent antihypertensive effects upon oral administration (Carini et al., 1991). Furthermore, Barnish et al. (1980) reported on imidazo[2,1-b]thiazolesulfonamide carbonic anhydrase inhibitors with cerebrovasodilatory properties, indicating potential applications in treating conditions associated with decreased cerebral blood flow (Barnish et al., 1980).

Anti-Tuberculosis Activity

Recent studies have also highlighted the use of N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide derivatives in targeting Mycobacterium tuberculosis. Moraski et al. (2016) identified imidazo[2,1-b]thiazole-5-carboxamides as a promising class of anti-tuberculosis compounds with nanomolar potency against replicating and drug-resistant strains, as well as low toxicity to VERO cells (Moraski et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as certain flt3 inhibitors, have been found to be suboptimal due to lack of sufficient potency or suboptimal oral pharmacokinetics .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The action of similar compounds, such as certain flt3 inhibitors, has been explored as a viable therapy, suggesting that various factors, including the environment, may influence their action .

Propriétés

IUPAC Name |

N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3OS/c1-16(2,3)19-14(21)13-9-22-15-18-12(8-20(13)15)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFSIFHGFLTIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

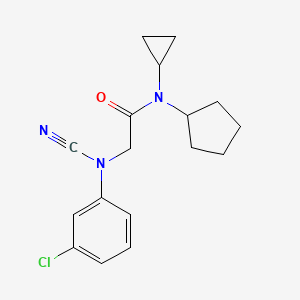

![N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962572.png)

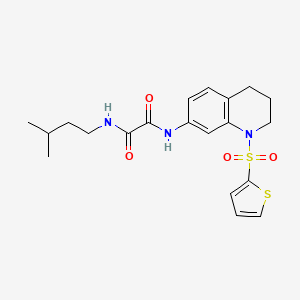

![2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962574.png)

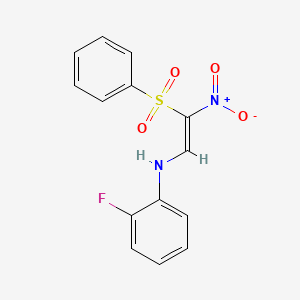

![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2962575.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,5-dichlorobenzoate](/img/structure/B2962576.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2962578.png)

![4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2962582.png)